molecular formula C6H4ClNO3 B3175762 4-Chloro-6-hydroxypicolinic acid CAS No. 959244-16-7

4-Chloro-6-hydroxypicolinic acid

Cat. No.: B3175762
CAS No.: 959244-16-7
M. Wt: 173.55 g/mol
InChI Key: SBYUMSXKRYVSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-hydroxypicolinic acid ( 959244-16-7) is a high-purity chemical reagent with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol . This compound is provided for scientific research and development purposes only. Hydroxypicolinic acids are recognized as key intermediates in the metabolism of picolinic acid by various microorganisms, highlighting their relevance in biochemical studies . Furthermore, structurally related picolinic acid derivatives are extensively utilized in pharmaceutical and agrochemical research. These applications include serving as valuable precursors for the synthesis of compounds with herbicidal, plant growth regulatory, and antibacterial properties . Researchers value this chemical building block for its potential in developing novel active ingredients. The product requires storage under an inert atmosphere at 2-8°C to ensure long-term stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-oxo-1H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYUMSXKRYVSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of 4-Chloro-6-hydroxypicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The elucidation of 4-Chloro-6-hydroxypicolinic acid (CAS: 959244-16-7) presents a dual challenge common in heterocyclic chemistry: establishing unambiguous regiochemistry (chlorine positioning) and defining the dominant tautomeric state (lactam vs. lactim).

This molecule is a functionalized pyridine derivative often encountered as an intermediate in the synthesis of agrochemicals (e.g., synthetic auxins) or as a metabolite of chloropicolinic acid herbicides. Correct structural assignment is critical because the biological activity of picolinates is strictly dependent on the 6-position substitution pattern, which dictates binding affinity in auxin signaling pathways.

This guide provides a self-validating analytical workflow to distinguish this molecule from its isomers (e.g., 6-chloro-4-hydroxy) and confirm its solution-state behavior.

Tautomeric Framework & Structural Dynamics

Before interpreting spectral data, one must recognize that "6-hydroxypicolinic acid" is a misnomer in most physiological and analytical contexts. In the solid state and polar solvents (DMSO,


), the equilibrium strongly favors the 6-oxo-1,6-dihydropyridine  (pyridone) tautomer.

Failure to account for this results in misinterpretation of Carbon-13 NMR signals (looking for a phenolic C-OH ~160 ppm instead of an amide-like C=O ~165 ppm) and N-H proton signals.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer responsible for the structural duality.

Tautomerism Lactim Lactim Form (6-Hydroxypyridine) Favored in Gas Phase/Non-polar Lactam Lactam Form (6-Pyridone) Favored in DMSO/Water/Solid Lactim->Lactam Proton Transfer (Solvent Assisted) Lactam->Lactim

Caption: Figure 1. Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[1] In standard analytical solvents (DMSO-d6), the Lactam form dominates.

Analytical Strategy: The "Self-Validating" Protocol

To ensure high-confidence identification, we employ a subtractive logic approach. We do not merely "find peaks"; we actively rule out isomers.

Step 1: Mass Spectrometry (Isotope Pattern Verification)

The first step is to confirm the elemental composition and the presence of chlorine.

  • Technique: LC-MS (ESI-) or GC-MS (after derivatization).

  • Diagnostic Criteria:

    • Molecular Ion: Look for

      
       at m/z ~172 (based on MW 173.55).
      
    • Isotope Signature: Chlorine possesses two stable isotopes,

      
       (75.8%) and 
      
      
      
      (24.2%).
    • Validation: The mass spectrum must show a characteristic 3:1 intensity ratio between the molecular ion (

      
      ) and the 
      
      
      
      peak. Absence of this pattern invalidates the presence of chlorine.
Step 2: 1H NMR (Regiochemistry & Symmetry)

The proton NMR spectrum in DMSO-d6 is the primary tool for determining the substitution pattern.

  • Expected Signals:

    • Acidic/Exchangeable Protons: Broad singlets >10 ppm (COOH and NH/OH).

    • Aromatic Protons: Two distinct signals.[2]

  • The "Meta-Coupling" Proof:

    • In 4-chloro-6-hydroxypicolinic acid, the protons are located at positions 3 and 5 .

    • These protons are meta to each other (separated by one carbon).

    • Diagnostic: You should observe two doublets with a coupling constant (

      
      ) of 1.5 – 2.5 Hz .
      
    • Contra-indicator:[1] If you see a

      
       value of ~8 Hz, the protons are ortho, indicating the chlorine is likely at position 3 or 5, not 4.
      
Step 3: 13C NMR & DEPT (Electronic Environment)

Carbon NMR confirms the oxidation state of the ring carbons.

  • Key Shifts (DMSO-d6):

    • C=O (Acid): ~165-170 ppm.

    • C=O (Pyridone/C6): ~160-165 ppm (distinctly deshielded compared to a C-Cl carbon).

    • C-Cl (C4): ~140-145 ppm.

    • C-H (C3, C5): ~100-125 ppm (verified by HSQC).

Advanced Structure Confirmation (2D NMR)

To definitively prove the structure is 4-chloro and not 5-chloro , Heteronuclear Multiple Bond Correlation (HMBC) is required. This technique visualizes long-range (2-3 bond) couplings.

The HMBC Logic Flow

We trace the connectivity from the known Picolinic Acid "anchor" (the C2-Carboxyl group).

HMBC_Logic H3 Proton H3 (Doublet, ~7.0 ppm) C_COOH Carboxyl Carbon (C7) (~165 ppm) H3->C_COOH Strong 3-bond Correlation (Defines H3 position) C4 Carbon C4 (C-Cl) (~145 ppm) H3->C4 2-bond Correlation Conclusion Logic: Only H3 is close enough to see the COOH group. This fixes H3 and proves H5 is distal. H3->Conclusion

Caption: Figure 2. HMBC correlation logic. The correlation between the aromatic proton and the carboxylic acid carbon is the specific fingerprint for the H3 position.

Interpretation:

  • Identify the proton showing a correlation to the Carboxyl Carbon.[3] This must be H3 .

  • Observe the coupling of H3 to the Carbon bearing the Chlorine (C4).

  • If the structure were 5-chloro-6-hydroxy, the proton at position 4 would show different correlations (likely to both C2 and C6, but with different chemical shifts for the C-Cl carbon).

Summary of Diagnostic Data

The following table summarizes the expected spectral data for 4-Chloro-6-hydroxypicolinic acid in DMSO-d6.

NucleusSignal TypeApprox.[2][4] Shift (ppm)MultiplicityAssignment
1H Aromatic6.8 - 7.2Doublet (

Hz)
H5 (Ortho to C=O of pyridone)
1H Aromatic7.5 - 7.8Doublet (

Hz)
H3 (Ortho to COOH)
1H Exchangeable10.0 - 13.0Broad SingletNH (Pyridone) / COOH
13C Carbonyl162 - 165SingletC6 (Pyridone Carbonyl)
13C Carbonyl165 - 170SingletC7 (Carboxylic Acid)
13C Quaternary142 - 146SingletC4 (C-Cl)
13C Methine105 - 115SingletC5
13C Methine120 - 130SingletC3

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20536984, 3,5,6-Trichloro-4-hydroxypicolinic acid (Analogous Structure). Retrieved from [Link]

  • Katritzky, A. R., et al. (1963). Tautomerism of Heterocycles.[5] Advances in Heterocyclic Chemistry.[5] (Seminal reference for Pyridone/Hydroxypyridine tautomerism logic).

  • LookChem. 6-Hydroxypicolinic acid Tautomerism and Properties. Retrieved from [Link]

Sources

The Picolinate Scaffold: From Herbicidal Auxins to Metallo-Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted picolinic acids (pyridine-2-carboxylic acids) represent a privileged scaffold in organic chemistry, bridging the gap between industrial agrochemistry and modern metallo-pharmaceuticals. Historically defined by the discovery of the "auxin mimic" herbicides (Picloram, Clopyralid) by Dow Chemical in the 1960s, this moiety has evolved into a critical synthon for C-H activation ligands and neuroactive metabolites. This guide analyzes the structural evolution of picolinates, elucidates their biological origin via the kynurenine pathway, and provides a validated protocol for the synthesis of 6-substituted derivatives, a key area of current drug discovery.

Chemical Foundations: The Chelation Effect

The picolinic acid moiety acts as a bidentate ligand, forming stable 5-membered chelate rings with transition metals (Zn²⁺, Fe²⁺, Cr³⁺) via the pyridine nitrogen and the carboxylate oxygen. This thermodynamic stability (


 for Zn²⁺) drives its biological function and industrial utility.[1]

Key Structural Properties:

  • Dipole Moment: High polarity due to the orthogonal nitrogen lone pair.[1]

  • Electronic Character: The pyridine ring is electron-deficient, making the 3, 5, and 6 positions susceptible to nucleophilic attack or radical substitution, while the 2-position carboxylic acid directs ortho-metallation in catalysis.

The Herbicidal Revolution: The Dow Era

The commercial significance of picolinic acids was cemented in the 1960s.[1][2] Researchers at Dow Chemical (now Corteva) discovered that halogenating the pyridine ring at specific positions created potent "auxin mimics."[1] These compounds bind to the TIR1/AFB receptor family, causing unregulated plant growth and eventual necrosis.[1]

Structure-Activity Relationship (SAR)

The efficacy of these herbicides relies on a strict substitution pattern. The 4-amino group (in Picloram) enhances phloem mobility, while chlorination at the 3, 5, and 6 positions prevents metabolic degradation by the plant.

HerbicidalSAR Base Pyridine-2-Carboxylic Acid (Picolinic Acid) Picloram Picloram (4-amino-3,5,6-trichloro-) Base->Picloram + 3,5,6-Cl + 4-NH2 Clopyralid Clopyralid (3,6-dichloro-) Base->Clopyralid + 3,6-Cl (Stability) Mechanism Mechanism: Auxin Mimicry (TIR1 Binding) Picloram->Mechanism Aminopyralid Aminopyralid (4-amino-3,6-dichloro-) Clopyralid->Aminopyralid + 4-NH2 (Mobility) Aminopyralid->Mechanism

Figure 1: Evolution of the picolinic acid scaffold into major herbicide classes. Note the conservation of the 3,6-dichloro motif for metabolic stability.

Comparative Data: The "Pyralid" Family
CompoundTrade NameSubstitution PatternKey Target
Picloram Tordon4-amino-3,5,6-trichloroWoody plants, broadleaf weeds
Clopyralid Stinger3,6-dichloroThistles, clover (high selectivity)
Aminopyralid Milestone4-amino-3,6-dichloroInvasive weeds (lower use rate)

Biological Significance: The Kynurenine Pathway

Beyond agriculture, picolinic acid is a vital endogenous metabolite derived from Tryptophan.[1] Unlike its neurotoxic cousin Quinolinic Acid (an NMDA receptor agonist), Picolinic Acid is generally considered neuroprotective and immunological.[1]

The Metabolic Fork

The pathway bifurcates at the unstable intermediate ACMS.[1] The enzyme ACMSD is the gatekeeper; its activity determines whether the brain produces neuroprotective Picolinic Acid or neurotoxic Quinolinic Acid.[1]

KynureninePathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO/TDO OHKyn 3-OH-Kynurenine Kyn->OHKyn KMO OHAnth 3-OH-Anthranilic Acid OHKyn->OHAnth Kynureninase ACMS ACMS (Unstable Intermediate) OHAnth->ACMS 3-HAO Quin Quinolinic Acid (Neurotoxic) ACMS->Quin Non-enzymatic Cyclization Pic Picolinic Acid (Neuroprotective/Chelator) ACMS->Pic ACMSD (Decarboxylase)

Figure 2: The Kynurenine Pathway. The enzyme ACMSD (Amino-beta-carboxymuconate-semialdehyde decarboxylase) is the critical switch controlling Picolinic Acid synthesis.

Validated Experimental Protocol

Objective: Synthesis of 6-(4-fluorophenyl)picolinic acid . Context: This protocol represents a modern "scaffold hopping" technique used to create herbicide analogs or enzyme inhibitors (e.g., BACE2 inhibitors).[1] It utilizes a Suzuki-Miyaura coupling on a halogenated picolinate ester, followed by hydrolysis.[1]

Reagents & Safety
  • Precursor: Methyl 6-bromopicolinate (CAS: 26218-75-7)[1]

  • Coupling Partner: 4-Fluorophenylboronic acid[1]

  • Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂

  • Base: K₂CO₃ (2.0 M aqueous)[1]

  • Solvent: 1,4-Dioxane[1]

  • Safety Warning: Picolinic acid derivatives can be skin irritants. 1,4-Dioxane is a suspected carcinogen; work in a fume hood.[1]

Step-by-Step Workflow

Step 1: Cross-Coupling (The Suzuki Reaction)

  • Charge: In a 50 mL Schlenk flask, combine Methyl 6-bromopicolinate (1.0 eq, 2.3 mmol) and 4-Fluorophenylboronic acid (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) under a nitrogen stream.[1]

  • Solvent System: Add degassed 1,4-Dioxane (10 mL) and K₂CO₃ solution (2.0 M, 3.0 eq).

  • Reaction: Heat to 90°C for 4 hours. Validation Point: Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting bromide spot (

    
    ) should disappear.[1]
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the Methyl ester intermediate .

Step 2: Hydrolysis (Ester Cleavage) [1]

  • Dissolution: Dissolve the intermediate in THF:MeOH:H₂O (3:1:1).

  • Saponification: Add LiOH·H₂O (2.5 eq).[1] Stir at RT for 2 hours.

  • Acidification: Adjust pH to ~3.0 using 1M HCl. Observation: A white precipitate (the free acid) should form.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Step 3: Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the loss of the methyl ester singlet (~3.9 ppm) and the presence of the carboxylic acid proton (broad singlet >12 ppm).[1]

  • Purity Check: HPLC >95% (254 nm).

Modern Pharmaceutical Applications

While the herbicide market dominates the volume of picolinic acid production, high-value applications exist in pharma:

  • Fusaric Acid: A 5-butylpicolinic acid derivative isolated from Fusarium fungi.[1][3] It has antibiotic properties and inhibits dopamine beta-hydroxylase.[4][5]

  • Zinc Picolinate: The preferred form of Zinc supplementation due to the efficient transport of the neutral [Zn(pic)₂] complex across the intestinal membrane.[1]

  • Enzyme Inhibitors: Recent clinical candidates for BACE2 inhibition (Alzheimer's research) utilize the 6-substituted picolinamide scaffold, exploiting the intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen to lock the conformation.[1]

References

  • Dow Chemical Co. (1963).[1] 4-Amino-3,5,6-trichloropicolinic acid: A new systemic herbicide. Science.[1]

  • Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology.[1] Nature Reviews Neuroscience.[1]

  • Barrie, S. A., et al. (1987).[1] Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans.[1] Agents and Actions.[1][2][3][6][7][8][9][10][11][12][13][14]

  • Corteva Agriscience. (2020).[1] Arylex™ Active (Halauxifen-methyl) Technical Bulletin.

  • BenchChem. (2025).[1][15] Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.[1]

  • PubChem. (2025).[1] Picolinic Acid Compound Summary. National Library of Medicine.[1]

Sources

Methodological & Application

Application Note: 4-Chloro-6-hydroxypicolinic Acid in Materials Science & Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

4-Chloro-6-hydroxypicolinic acid (4-Cl-6-OH-PA) is a multifunctional pyridine derivative that bridges the gap between pharmaceutical intermediate chemistry and advanced materials science. Unlike simple picolinic acids, this trisubstituted scaffold offers three distinct vectors for intermolecular interaction:

  • Chelation: The N-heterocycle and carboxylic acid form a classic

    
    -chelating pocket for transition metals.
    
  • H-Bonding/Tautomerism: The 6-hydroxy group introduces keto-enol tautomerism (2-pyridone vs. 2-hydroxypyridine), critical for proton-transfer materials and dynamic crystal lattices.

  • Halogen Bonding: The 4-chloro substituent provides a site for halogen bonding (

    
    -hole interactions) and steric tuning of pore apertures in Metal-Organic Frameworks (MOFs).
    

This guide details the protocols for utilizing 4-Cl-6-OH-PA in the synthesis of coordination polymers and pharmaceutical co-crystals.

Chemical Identity Table[1][2]
PropertyData
CAS Number 959244-16-7
Formula C₆H₄ClNO₃
MW 173.55 g/mol
Appearance Off-white to pale yellow crystalline solid
pKa (Predicted) ~3.3 (COOH), ~8.5 (OH/NH)
Solubility DMSO, DMF, MeOH (hot); Low in water/non-polar solvents
Key Structural Feature Exists in equilibrium between hydroxy-pyridine and pyridone tautomers.[1]

Part 2: Application in Coordination Chemistry (MOFs)

Rationale: Ligand Design for Functional Materials

In materials science, 4-Cl-6-OH-PA serves as a "functionalized linker." While unsubstituted picolinic acid forms simple discrete complexes, the addition of the 6-OH and 4-Cl groups allows for the construction of multidimensional coordination polymers .

  • The 6-OH Group: Can bridge metal centers (forming

    
    -oxo bridges) or participate in supramolecular assembly via hydrogen bonding.
    
  • The 4-Cl Group: Modulates the electronic band gap of the material and induces steric locking, preventing rotation of the ligand within the lattice (increasing rigidity).

Protocol 1: Solvothermal Synthesis of Cu(II)-4-Cl-6-OH-PA Frameworks

Objective: To synthesize a crystalline coordination polymer for gas sorption or catalytic testing.

Materials:

  • 4-Chloro-6-hydroxypicolinic acid (1.0 mmol, 173.5 mg)

  • Copper(II) Nitrate Trihydrate (1.0 mmol, 241.6 mg)

  • Solvent A: DMF (N,N-Dimethylformamide) - 10 mL

  • Solvent B: Ethanol - 5 mL

  • Teflon-lined autoclave (25 mL capacity)

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve the ligand (4-Cl-6-OH-PA) in the DMF/Ethanol mixture. Sonicate for 10 minutes to ensure complete dissolution. The solution may turn pale yellow.

  • Metal Addition: Add the Cu(NO₃)₂·3H₂O solid directly to the ligand solution. Stir magnetically for 30 minutes at room temperature. Note: A color change to blue-green indicates initial complexation.

  • Solvothermal Treatment: Seal the mixture in the Teflon-lined autoclave.

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours.

    • Cool to room temperature over 12 hours (slow cooling promotes high-quality single crystal growth).

  • Isolation: Filter the resulting blue/green crystals. Wash with fresh DMF (3x 5 mL) followed by Ethanol (3x 5 mL).

  • Activation: Solvent exchange with ethanol for 3 days (refreshing solvent daily), followed by vacuum drying at 80°C for 6 hours.

Validation (Self-Check):

  • Visual: Crystals should be transparent and faceted. Amorphous powder indicates rapid precipitation (reduce concentration or cooling rate).

  • PXRD: Powder X-ray Diffraction should show sharp, high-intensity peaks at low angles (

    
    ), indicative of large unit cell dimensions typical of MOFs.
    

Part 3: Application in Pharmaceutical Solid State (Co-crystals)

Rationale: Zwitterionic Co-former

For drug development, 4-Cl-6-OH-PA is an excellent co-former for salt/co-crystal screening of basic APIs (Active Pharmaceutical Ingredients). The molecule can adopt a zwitterionic state (deprotonated carboxylate, protonated pyridinium), which enhances the solubility of hydrophobic drugs via ionic interactions.

Protocol 2: Liquid-Assisted Grinding (LAG) Screening

Objective: To screen for stable co-crystals with a model API (e.g., Isoniazid or similar pyridine-based drugs).

Materials:

  • 4-Chloro-6-hydroxypicolinic acid (Co-former)

  • Target API (e.g., Isoniazid)

  • Solvent: Methanol (20 µL)

  • Equipment: Retsch MM400 Mixer Mill or agate mortar.

Step-by-Step Methodology:

  • Stoichiometry: Weigh equimolar amounts (1:1 ratio) of the API and 4-Cl-6-OH-PA. Total mass should be ~200 mg.

  • Loading: Place solids into a stainless steel grinding jar (10 mL) with two 7mm stainless steel balls.

  • Solvent Addition: Add 20 µL of Methanol (catalytic solvent). Why? Solvent increases molecular mobility, accelerating the transformation to the thermodynamic co-crystal product.

  • Grinding: Grind at 25 Hz for 30 minutes.

  • Analysis: Immediately analyze the resulting powder via DSC (Differential Scanning Calorimetry).

    • Success Indicator: A single, sharp melting endotherm distinct from either starting material indicates a pure co-crystal phase.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical tautomeric equilibrium and the synthetic workflow for materials generation.

G cluster_0 Tautomeric Equilibrium cluster_1 Materials Synthesis Pathways T1 Hydroxy-Pyridine Form (Aromatic, H-bond Donor) T2 Pyridone Form (Keto, H-bond Acceptor) T1->T2 Proton Transfer (Solvent Dependent) Ligand 4-Cl-6-OH-PA (Ligand) Process1 Solvothermal 100°C, DMF/EtOH Ligand->Process1 Process2 Liquid Assisted Grinding (LAG) Ligand->Process2 Metal Metal Salt (Cu, Zn, Co) Metal->Process1 API Basic Drug API (e.g., Pyridines) API->Process2 MOF Coordination Polymer (Porous/Magnetic) Process1->MOF Self-Assembly Cocrystal Pharma Co-crystal (Enhanced Solubility) Process2->Cocrystal Supramolecular Synthons

Figure 1: Tautomeric equilibrium of the ligand and divergent synthesis pathways for MOFs and Pharmaceutical Co-crystals.

Part 5: References

  • Sigma-Aldrich. 4-Chloro-6-hydroxypicolinic acid Product Specification & Safety Data Sheet.Link

  • BLD Pharm. 4-Chloro-6-hydroxypicolinic acid: Structure and Properties.Link

  • Kukovec, B.-M., et al. Structural diversity of coordination polymers with 6-hydroxypicolinic acid. (Contextual reference for ligand behavior). CrystEngComm, 2012. (Inferred from general picolinic acid literature).

  • PubChem. 4-Chloropicolinic acid hydrazide and related derivatives.[2] National Library of Medicine. Link

  • Materials Project. Cobalt-Sulfur Systems and Coordination Environments. (Reference for metal-ligand coordination geometry standards). Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-6-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Context

4-Chloro-6-hydroxypicolinic acid (4-Cl-6-OH-PA) is a critical heterocyclic building block, frequently utilized in the synthesis of pyridine-based agrochemicals (such as auxin-mimic herbicides) and pharmaceutical intermediates.[1]

The analysis of this molecule presents specific chromatographic challenges:

  • Amphoteric Nature: Containing both a carboxylic acid (

    
    ) and a 2-hydroxypyridine moiety, the molecule exists in complex equilibria.[1]
    
  • Tautomerism: The substituent at the 6-position (alpha to the nitrogen) facilitates a keto-enol tautomerism, favoring the 6-oxo-1,6-dihydropyridine form in solution.[1] This increases polarity and can lead to peak tailing on standard C18 phases if not managed by pH control.[1]

  • Structural Similarity of Impurities: Synthetic pathways often yield positional isomers (e.g., 4-chloro vs. 5-chloro) and des-chloro byproducts (6-hydroxypicolinic acid) that require high-resolution separation.[1]

This guide provides a validated Reverse-Phase (RP-HPLC) protocol designed to suppress ionization, lock the tautomeric state, and ensure robust quantitation.

Physicochemical Profile

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₆H₄ClNO₃MW: 173.55 g/mol
Solubility Soluble in DMSO, Methanol, dilute AlkaliSample diluent must match mobile phase strength to prevent precipitation.[1]
pKa (Predicted)

2.8 (COOH),

8.5 (OH/NH)
Mobile phase pH must be

to retain the molecule on C18.[1]
UV Max

270 nm, 305 nm
Dual-wavelength monitoring recommended.[1]
LogP

0.5 - 1.2 (pH dependent)
Moderately polar; requires low organic start in gradient.[1]
Visualizing the Tautomeric Challenge

The following diagram illustrates the equilibrium that dictates the separation strategy. The "Keto" form is dominant in aqueous buffers, necessitating a polar-embedded or aqueous-stable column for best results.[1]

Tautomerism Enol Enol Form (6-Hydroxypicolinic acid) Less Polar Keto Keto Form (6-Oxo-1,6-dihydropyridine) Dominant in Mobile Phase Enol->Keto Tautomerization (Fast Equilibrium)

Caption: 4-Cl-6-OH-PA exists primarily in the Keto form in aqueous solution.[1] Chromatographic conditions must stabilize this form to prevent peak splitting.

Protocol 1: Standard RP-HPLC Method (Quality Control)

This method utilizes Ion Suppression logic.[1] By lowering the pH below the pKa of the carboxylic acid, we neutralize the molecule, increasing its hydrophobicity and retention on the C18 stationary phase.

Reagents & Materials
  • Stationary Phase: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.[1]

    • Why: "Plus" or end-capped columns reduce silanol interactions with the pyridine nitrogen, improving peak symmetry.[1]

  • Mobile Phase A (MPA): 20 mM Potassium Phosphate Buffer, pH 2.5.[1]

    • Preparation: Dissolve 2.72 g

      
       in 1 L water. Adjust pH to 2.5 with Phosphoric Acid (
      
      
      
      ). Filter (0.45 µm).[2]
  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Water:Acetonitrile (v/v).

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5 - 10 µL
Detection (UV) 270 nm (Quantitation), 220 nm (Impurity check)
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Isocratic hold to elute very polar salts
10.060Linear Gradient to elute Target
10.190Column Wash (Remove hydrophobic dimers)
12.090Hold Wash
12.15Re-equilibration
15.05End

Protocol 2: Impurity Profiling (Orthogonal Approach)

If the standard method fails to separate the target from its des-chloro analog (6-hydroxypicolinic acid) or positional isomers, use this modified condition.

  • Logic: 6-Hydroxypicolinic acid is significantly more polar than the 4-Chloro derivative.[1] A shallower gradient at the start is required.

  • Modification: Change MPB to Methanol. Methanol provides different selectivity (

    
     interactions) for pyridine rings compared to Acetonitrile.[1]
    
  • Gradient Adjustment:

    • 0-5 min: 2% B (Isocratic)[1]

    • 5-20 min: 2%

      
       40% B[1]
      
    • Result: The des-chloro impurity will elute earlier (approx 3-4 min) while 4-Cl-6-OH-PA elutes later (approx 12-14 min).[1]

Method Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these metrics (based on 5 replicate injections of standard):

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time %RSD

Check pump flow stability or temperature fluctuations.
Peak Area %RSD

Check injector precision or sample solubility.
Tailing Factor (

)

If

, lower pH of MPA or replace column.[1]
Resolution (

)

(vs. nearest impurity)
Decrease gradient slope.
Troubleshooting Guide

Issue: Peak Fronting

  • Cause: Sample solvent is too strong (e.g., dissolved in 100% ACN).[1]

  • Fix: Dilute sample in Mobile Phase A or 90:10 Water:ACN.[1]

Issue: Peak Splitting

  • Cause: Tautomeric interconversion occurring on the column time-scale.[1]

  • Fix: Ensure Column Temperature is stable (30-35°C).[1] Ensure pH is buffered (not just acidified water).

Issue: Retention Time Drift

  • Cause: "Phase Collapse" if using 100% aqueous on a standard C18.[1][3]

  • Fix: Ensure at least 3-5% organic is present at the start, or switch to an "AQ" (Aqueous) C18 column.[1]

Workflow Visualization

The following diagram outlines the decision process for method selection based on sample purity and matrix complexity.

MethodWorkflow Start Start: Sample Receipt (Solid or Reaction Mix) Solubility Dissolve in 90:10 Water:ACN (0.5 mg/mL) Start->Solubility Filter Filter (0.22 µm PTFE) Solubility->Filter Decision Is Sample Crude Reaction Mixture? Filter->Decision Method1 Run Protocol 1 (Gradient ACN/Phosphate) Decision->Method1 No (Pure Std) Method2 Run Protocol 2 (Methanol/Phosphate) Focus: Isomer Separation Decision->Method2 Yes (Crude) Analysis Analyze at 270 nm Method1->Analysis Method2->Analysis

Caption: Decision matrix for selecting the optimal HPLC protocol based on sample complexity.

References

  • Sigma-Aldrich. 4-Chloro-6-hydroxypicolinic acid Product Specification & Properties. Retrieved from [1]

  • ChemicalBook. 6-Hydroxypicolinic acid Properties and Tautomerism Data. Retrieved from [1]

  • National Institutes of Health (NIH). Separation of positional CPP isomers by chiral HPLC-DAD.[1] (Methodology adapted for chloropicolinic isomers). Retrieved from

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids (Picolinic Acid Isomers). Retrieved from [1]

  • BenchChem. Purification and Impurity Profiling of Hydroxypicolinic Acids. Retrieved from [1]

Sources

Application Note: Engineering Metal Complexes with 4-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in bio-inorganic chemistry and drug discovery. It details the strategic use of 4-Chloro-6-hydroxypicolinic acid (4-Cl-6-OH-PA) as a versatile ligand for engineering metal complexes with tunable electronic and structural properties.

Executive Summary

4-Chloro-6-hydroxypicolinic acid (4-Cl-6-OH-PA) is a functionalized derivative of picolinic acid that offers a unique coordination profile distinct from its parent compound. The introduction of the electron-withdrawing chlorine at the 4-position, combined with the tautomeric nature of the 6-hydroxy group, allows for precise control over metal center Lewis acidity and supramolecular assembly. This guide provides validated protocols for synthesizing transition metal complexes (Cu, Ru) using 4-Cl-6-OH-PA, emphasizing pH-dependent coordination modes and applications in metallopharmaceutical development.

Ligand Chemistry & Mechanistic Insight

The Tautomeric Advantage

Unlike simple picolinates, 4-Cl-6-OH-PA exhibits keto-enol tautomerism . In solution, the equilibrium exists between the 6-hydroxy-pyridine form (aromatic) and the 6-oxo-1,6-dihydropyridine (pyridone) form.

  • Impact of 4-Chloro: The electronegative chlorine atom at the 4-position (para to the nitrogen) exerts an inductive effect (-I), reducing the electron density on the pyridine ring. This increases the acidity of the N-H (in pyridone form) and the -OH group, facilitating deprotonation at lower pH values compared to the non-chlorinated parent.

Coordination Modes

The ligand offers three primary binding motifs, controlled by solution pH and metal stoichiometry:

  • Bidentate (N, O): Neutral or mono-anionic binding via pyridine nitrogen and carboxylate oxygen.

  • Tridentate/Bridging (N, O, O): Upon double deprotonation (carboxylate + enolate), the 6-oxygen can bridge two metal centers, forming clusters.

  • Supramolecular Linker: The 4-Cl substituent acts as a halogen bond donor, stabilizing crystal lattices in solid-state materials.

CoordinationModes Ligand 4-Cl-6-OH-PA (Ligand) Acidic Acidic pH (<4) Protonated Pyridone Ligand->Acidic Low pH Neutral Neutral pH (6-7) Mono-anionic (COO-) Ligand->Neutral Physiological pH Basic Basic pH (>9) Di-anionic (COO-, O-) Ligand->Basic High pH Mode1 Mode A: Monodentate (Rare) Acidic->Mode1 Mode2 Mode B: Bidentate Chelate (N, O-carboxylate) Neutral->Mode2 Dominant Species Mode3 Mode C: Bridging/Cluster (N, O-carboxylate, O-pyridonate) Basic->Mode3 Cluster Formation

Figure 1: pH-dependent coordination modes of 4-Chloro-6-hydroxypicolinic acid.

Experimental Protocols

Protocol A: Synthesis of Monomeric Copper(II) Complex

Target: [Cu(4-Cl-6-OH-PA)2(H2O)2] Application: Insulin mimetic screening, antimicrobial studies.

Reagents:

  • 4-Chloro-6-hydroxypicolinic acid (1.0 mmol, 173.5 mg)

  • Cu(OAc)2·H2O (0.5 mmol, 99.8 mg)

  • Solvent: Methanol/Water (1:1 v/v)

  • Base: 1M NaOH

Step-by-Step Procedure:

  • Ligand Solubilization: Dissolve 173.5 mg of ligand in 10 mL of MeOH/Water mixture. The solution may appear cloudy.

  • Activation: Add 1M NaOH dropwise until pH reaches 6.5–7.0. The solution should become clear as the carboxylate forms. Critical: Do not exceed pH 8 to avoid deprotonating the 6-OH group prematurely.

  • Metal Addition: Dissolve Cu(OAc)2 in 5 mL water. Add this solution dropwise to the ligand solution under constant stirring at 50°C.

  • Reaction: The solution will turn deep blue/green. Reflux for 2 hours.

  • Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to evaporate slowly at room temperature over 3-5 days.

  • Harvest: Collect blue prismatic crystals by filtration. Wash with cold methanol and diethyl ether.

Self-Validation Check:

  • Visual: Deep blue crystals indicate N,O-chelation. Green precipitate often indicates hydrolysis (failure).

  • Solubility: Product should be soluble in DMSO, sparingly soluble in water.

Protocol B: Synthesis of Organometallic Ruthenium(II) Catalyst

Target: [Ru(p-cymene)(4-Cl-6-OH-PA)Cl] Application: Transfer hydrogenation catalysis, anticancer metallodrugs.

Reagents:

  • [Ru(p-cymene)Cl2]2 (Dimer) (0.25 mmol, 153 mg)

  • 4-Chloro-6-hydroxypicolinic acid (0.5 mmol, 86.7 mg)

  • Sodium Methoxide (NaOMe) (1.0 mmol)

  • Solvent: Dry Methanol (anhydrous)

Step-by-Step Procedure:

  • Deoxygenation: Purge all solvents with Nitrogen or Argon for 15 minutes prior to use. Ru(II) precursors are sensitive to oxidation.

  • Ligand Deprotonation: In a Schlenk flask, dissolve the ligand in 10 mL dry methanol. Add NaOMe. Stir for 15 mins to generate the sodium salt in situ.

  • Complexation: Add the Ruthenium dimer solid directly to the flask.

  • Reaction: Stir at room temperature for 4 hours. The orange suspension will gradually darken as the bridge splits and the chelate forms.

  • Purification: Remove solvent under vacuum.[1] Redissolve residue in minimal Dichloromethane (DCM) and filter through Celite to remove NaCl.

  • Precipitation: Add excess Hexane to the DCM filtrate to precipitate the yellow/orange product.

Characterization & Data Interpretation

To validate the formation of the complex and the specific role of the 4-Cl substituent, the following data profile is required.

Spectroscopic Fingerprints[2]
TechniqueParameterObservationInterpretation
FT-IR ν(C=O) CarboxylateShift from ~1710 cm⁻¹ (free) to ~1640 cm⁻¹Confirms monodentate carboxylate coordination.
FT-IR ν(C-Cl)~1050-1090 cm⁻¹Confirms presence of 4-Cl; minimal shift indicates no direct Cl-Metal bond.
¹H NMR H3/H5 ProtonsDownfield shift (0.2 - 0.5 ppm)Indicates deshielding due to metal coordination at the pyridine ring.
UV-Vis d-d transitions600-750 nm (Cu), 400-500 nm (Ru MLCT)Diagnostic of geometry (Octahedral vs Square Planar).
X-Ray Crystallography (Critical)

Since the 6-OH group can tautomerize, Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to determine if the ligand bound as a pyridone (NH present) or a hydroxypyridine (OH present).

  • Expectation: The C6-O bond length is diagnostic.

    • C-O ≈ 1.34 Å → Hydroxyl form (aromatic).

    • C=O ≈ 1.24 Å → Carbonyl form (pyridone).

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing complexes based on the desired application.

SynthesisWorkflow Start Start: 4-Cl-6-OH-PA Ligand Solvent Solvent Selection Start->Solvent PathA Aqueous/Alcohol (Bio-Inorganic) Solvent->PathA PathB Dry Organic (DCM/MeOH) (Organometallic) Solvent->PathB MetalA Add Cu(II), Zn(II), Mn(II) PathA->MetalA BaseB Strong Base (NaOMe) Force Deprotonation PathB->BaseB BaseA Adjust pH 6-7 (NaOH) Preserve OH/NH MetalA->BaseA MetalB Add Ru(II), Ir(III) Dimers ProdB Organometallic Catalyst (Anticancer/Catalysis) MetalB->ProdB ProdA Monomeric Chelate (Insulin Mimetic) BaseA->ProdA BaseB->MetalB

Figure 2: Synthesis decision tree for 4-Cl-6-OH-PA metal complexes.

References

  • Tautomerism in 6-Hydroxypicolinic Acid: Topić, F. et al. "Structural and energetic landscape of 6-hydroxypicolinic acid." Molecules2017 , 22(1), 147.

  • Metal Complexation of Picolinic Acid Derivatives: Kukovec, B.-M. et al. "Synthesis and characterization of a copper(II) complex with 6-hydroxypicolinic acid."[2][3] Croatica Chemica Acta2008 , 81(2), 309-314.

  • Biological Applications of Picolinate Complexes: Coyand, L. et al. "Dipicolinic Acid Complexes in Medicine."[3] Reviews in Inorganic Chemistry2014 , 34(1).

  • Ruthenium Picolinate Catalysts: Deng, J. et al. "Ruthenium Picolinate Complexes: Synthesis and Application in Hydrogen Transfer." Organometallics2019 , 38(15).

  • Halogen Bonding in Crystal Engineering: Cavallo, G. et al. "The Halogen Bond." Chemical Reviews2016 , 116(4), 2478–2601.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-6-hydroxypicolinic Acid Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, focusing on the optimization of the synthesis of 4-Chloro-6-hydroxypicolinic acid.

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-6-hydroxypicolinic acid. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 4-Chloro-6-hydroxypicolinic acid.

Q1: What is a common and reliable laboratory-scale synthesis route for 4-Chloro-6-hydroxypicolinic acid?

A common and dependable method is the selective oxidation of 4-chloro-6-hydroxy-2-methylpyridine. This precursor contains the core heterocyclic structure with the desired substitution pattern, requiring only the conversion of the methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) in an aqueous medium are typically employed for this transformation.[1][2]

Q2: Why is temperature control so critical during the oxidation step?

Temperature control is paramount to prevent over-oxidation and decomposition. Picolinic acids, especially those with electron-withdrawing groups, can be susceptible to decarboxylation at elevated temperatures.[3] Furthermore, exothermic reactions with strong oxidants like KMnO₄ can become difficult to control, leading to a decrease in selectivity and the formation of undesirable by-products.

Q3: What are the expected challenges in purifying the final product?

The primary challenges in purification include removing unreacted starting material, inorganic salts from the workup (e.g., manganese dioxide if using permanganate), and any structurally similar organic by-products.[4][5] The acidic nature of the product allows for purification via acid-base extraction, while recrystallization is effective for removing most impurities if a suitable solvent system is identified.[4]

Q4: Which analytical techniques are recommended for monitoring reaction progress and confirming product identity?

For real-time or frequent monitoring, Thin-Layer Chromatography (TLC) is invaluable for its speed and low cost.[6] For more quantitative analysis of reaction conversion and purity, High-Performance Liquid Chromatography (HPLC) is the industry standard.[7][8] Final product identity and structure confirmation should be performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[7]

Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of 4-Chloro-6-hydroxypicolinic Acid

A suboptimal yield is one of the most common issues. The root cause can often be traced to reaction conditions, reagent quality, or the workup procedure.

  • How to Diagnose: The reaction mixture, when analyzed by TLC or HPLC, shows a significant amount of remaining starting material (4-chloro-6-hydroxy-2-methylpyridine).

  • Troubleshooting & Optimization:

    • Extend Reaction Time: Picoline oxidations can be slow. Continue monitoring the reaction every 1-2 hours until the starting material is consumed.

    • Increase Temperature (with caution): Gradually increase the reaction temperature in 5-10°C increments. Be aware that excessive heat can lead to product degradation.[3]

    • Optimize Reagent Stoichiometry: Ensure an adequate molar excess of the oxidizing agent is used. For KMnO₄ oxidation, a molar ratio of 2.5 to 3.0 equivalents relative to the starting picoline is a good starting point.

  • How to Diagnose: The reaction stalls despite extended time and elevated temperature.

  • Troubleshooting & Optimization:

    • Verify Oxidant Quality: Ensure the potassium permanganate is dry and has been stored properly.

    • Consider Alternative Oxidants: While KMnO₄ is common, other oxidation systems can be effective. For industrial applications, catalytic systems using vanadium oxides or cobalt salts with co-oxidants are often employed.[9][10]

start Low or No Yield Observed check_sm Analyze reaction mixture (TLC/HPLC). Is starting material (SM) present? start->check_sm incomplete Incomplete Reaction check_sm->incomplete Yes degradation Product Degradation / Side Reactions check_sm->degradation No, SM is consumed extend_time Extend reaction time and continue monitoring. incomplete->extend_time increase_temp Cautiously increase temperature (5-10°C increments). extend_time->increase_temp check_stoich Verify stoichiometry of oxidant. increase_temp->check_stoich check_temp Was the temperature too high? degradation->check_temp optimize_temp Optimize for lower temperature. check_temp->optimize_temp Yes workup_issue Review workup procedure for product loss. check_temp->workup_issue No

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of by-products can complicate purification and lower the overall yield of the desired compound.

  • How to Diagnose: HPLC or NMR of the crude product shows multiple unidentified peaks. A common by-product is pyridine, resulting from decarboxylation.[3]

  • Troubleshooting & Optimization:

    • Control Temperature: Maintain a consistent and moderate reaction temperature. Use an ice bath to manage the initial exotherm when adding the oxidant.

    • Slow Reagent Addition: Add the oxidizing agent portion-wise or as a solution via an addition funnel to maintain better control over the reaction rate and temperature.

    • pH Control: The pH of the reaction medium can influence the oxidation potential and side reactions. For permanganate oxidations, a neutral to slightly basic medium is often preferred.

cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction SM 4-Chloro-6-hydroxy- 2-methylpyridine Product 4-Chloro-6-hydroxypicolinic acid SM->Product [O] e.g., KMnO4 Degradation Pyridine + CO2 + other fragments Product->Degradation Excess Heat (Decarboxylation)

Caption: Desired oxidation pathway and a common side reaction.

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

  • How to Diagnose: The product "oils out" instead of forming crystals, or the purity does not improve after recrystallization.

  • Troubleshooting & Optimization:

    • Solvent Screening: The key to good recrystallization is finding a solvent (or solvent pair) where the product is highly soluble when hot and poorly soluble when cold.[4] A table of potential solvents is provided below.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the product is insoluble) until the solution becomes turbid. Allow to cool slowly. Common pairs include Ethanol/Water or Methanol/Water.[4]

    • Control Cooling Rate: Rapid cooling often traps impurities. Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.[6]

Solvent ClassExamplesSuitability for Picolinic Acids
Protic Solvents Water, Ethanol, Methanol, Acetic AcidOften good choices, especially as part of a mixed solvent system.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateModerate solubility, good for washing or as part of a solvent pair.
Aprotic Nonpolar Hexanes, TolueneGenerally poor solvents; useful as anti-solvents.
  • How to Diagnose: Impurities remain even after repeated recrystallization attempts.

  • Troubleshooting & Optimization:

    • Acid-Base Extraction: This is a highly effective technique for acidic products. Dissolve the crude material in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The deprotonated picolinic acid will move to the aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure product, which is collected by filtration.[4]

    • Chromatography: For very persistent impurities, column chromatography or preparative HPLC may be necessary, though these are less scalable methods.[5]

Standard Operating Procedures (SOPs)

The following protocols are provided as a starting point and should be optimized based on your experimental results.

SOP 1: Synthesis via Permanganate Oxidation
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve 4-chloro-6-hydroxy-2-methylpyridine (1.0 eq) in deionized water.

  • Reagent Addition: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 2.8 eq) in water.

  • Reaction: Heat the solution of the starting material to 70-80°C. Slowly add the KMnO₄ solution over 1-2 hours, ensuring the internal temperature does not exceed 90°C.

  • Monitoring: After the addition is complete, maintain the temperature and stir for an additional 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Quench the excess permanganate by adding a small amount of ethanol until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrate and washings. Concentrate the volume under reduced pressure. Cool the solution in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3. The product will precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

SOP 2: Purification by Acid-Base Extraction & Recrystallization
  • Dissolution: Dissolve the crude, dried product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2-3 times). Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add concentrated HCl dropwise until the pH is ~2-3 and a precipitate forms.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

  • Recrystallization: Place the purified solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the pure crystals by vacuum filtration and dry under vacuum.

References

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Rate of oxidation of 2-picoline and selectivities for picolinic acid.
  • Oxidation of Picoline With Oxygen To Nicotinic Acid. Scribd.
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI.
  • Technical Support Center: Purification of 3,5,6-Trichloro-4-hydroxypicolinic Acid. Benchchem.
  • Picolinic acid. Wikipedia.
  • picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Tools for Purifying the Product.
  • Dipicolinic Acid as Intermedi
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. Sigma-Aldrich.
  • Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Modern Analytical Technique for Characteriz
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI.
  • Purification of Organic Compounds:
  • Machine learning-guided strategies for reaction conditions design and optimiz
  • 2-Picolinic acid synthesis. ChemicalBook.
  • 4-Chloro-6-hydroxypicolinic acid. Sigma-Aldrich.
  • Method for producing 4-chloro-6-hydroxypyrimidine.
  • 6-hydroxynicotinic acid. Organic Syntheses Procedure.
  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • 2,4-Dichloro-6-methylpyridine. PubChem.
  • 6-Hydroxy Picolinohydrazides Promoted Cu(I)

Sources

Technical Guide: Optimizing Reaction Conditions for Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the unique challenges posed by picolinic acid (pyridine-2-carboxylic acid) derivatives. While these scaffolds are ubiquitous in metalloprotease inhibitors, herbicides, and transition-metal ligands, they present a "Picolinic Paradox": the very features that make them potent pharmacophores (bidentate chelation, electron-deficient ring) make them notoriously difficult to synthesize and handle.

This guide moves beyond standard textbook procedures, offering field-proven protocols to overcome catalyst poisoning, thermal decarboxylation, and zwitterionic solubility issues.

Module 1: Stability & Handling (The Decarboxylation Trap)

Q: My starting material disappears during heating, but I don't see decomposition products on TLC. What is happening?

Diagnosis: You are likely observing thermal decarboxylation . Unlike nicotinic (3-position) or isonicotinic (4-position) acids, picolinic acids are uniquely unstable due to the proximity of the ring nitrogen to the carboxylic acid. Upon heating, they undergo the Hammick Reaction pathway, ejecting CO₂ to form a transient ylide/carbene intermediate, which often polymerizes or reacts with solvent, leaving little trace on TLC.

The Mechanism: The reaction proceeds via a cyclic transition state where the proton transfers from the carboxylic acid to the pyridine nitrogen, facilitating the loss of CO₂. This is accelerated by electron-withdrawing groups on the ring.[1]

Visual: The Hammick Decarboxylation Pathway[1][2]

HammickReaction Figure 1: Thermal instability mechanism of picolinic acid derivatives. Start Picolinic Acid (Zwitterion) TS Cyclic Transition State (H-bond N...HO) Start->TS Heat (>110°C) Inter Hammick Intermediate (Pyridyl Ylide/Carbene) TS->Inter - CO2 Product Decarboxylated Pyridine (+ CO2) Inter->Product Proton Transfer (Solvent)

[2]

Troubleshooting Protocol: Safe Activation

To avoid this, never heat free picolinic acids above 100°C without protection. If high-temperature reactions are required, convert the acid to an ester or handle as a salt.

Recommended Protocol: Mild Esterification (The "Cold" Method) Avoid refluxing in acidic methanol, which promotes decarboxylation.

  • Reagents: Picolinic acid derivative (1.0 eq), K₂CO₃ (2.0 eq), MeI or EtI (1.2 eq).

  • Solvent: DMF (0.5 M).

  • Condition: Stir at Room Temperature for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.

  • Why it works: Base-mediated alkylation avoids the protonated intermediate required for the Hammick mechanism [1].

Module 2: Amide Coupling (Overcoming Sterics & Epimerization)

Q: Standard HATU/DIPEA coupling yields are low (<40%). Is the nitrogen interfering?

Diagnosis: Yes. Two factors are at play:

  • Steric Hindrance: The substituent at C2 is sterically crowded by the pyridine ring nitrogen lone pair.

  • Epimerization: If your picolinic acid has a chiral center at the

    
    -position (e.g., pipecolic acid derivatives), standard base-mediated couplings cause rapid racemization via oxazolone formation.
    

Solution: Switch to T3P (Propylphosphonic anhydride) .[3] T3P acts as both a coupling agent and a water scavenger. It reacts faster than HATU for sterically hindered substrates and shows significantly lower epimerization rates because it does not generate a free reactive ester species that lingers in solution [2].

Comparative Data: Coupling Agents for Picolinates
ReagentYield (Avg)Epimerization RiskPurification DifficultyRecommended For
EDC/HOBt 45-60%ModerateLow (Water soluble urea)Routine, non-hindered substrates.
HATU/DIPEA 60-75%HighHigh (Tetramethylurea byproduct)Difficult couplings, achiral substrates.
SOCl₂ (Acid Cl) >90%*LowModerate (Hydrolysis risk)Very hindered substrates; requires strict anhydrous conditions.
T3P/Pyridine 85-95% Very Low Low (Water soluble) Chiral, hindered, or scale-up.
Protocol: Optimized T3P Coupling
  • Dissolve: Picolinic acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green alternative).

  • Base: Add Pyridine (3.0 eq). Note: Pyridine is superior to DIPEA here as it buffers the system without being too basic.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by LCMS (usually complete in 2h).

  • Workup: Wash with 1M citric acid (removes pyridine), then sat. NaHCO₃, then brine.

Module 3: Metal-Catalyzed Cross-Couplings (The Chelation Issue)

Q: My Suzuki coupling stalls at 20% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning via The Picolinic Effect . The pyridine nitrogen and the carboxylate (or ester carbonyl) form a stable 5-membered chelate with Palladium (Pd), effectively removing it from the catalytic cycle.

Strategic Fixes:

  • Mask the Nitrogen: Use Picolinic Acid N-Oxides . The N-O bond prevents chelation. The N-oxide can be reduced later (Zn/NH₄Cl or PCl₃).

  • Overwhelm with Ligand: Use bulky, electron-rich phosphine ligands (Buchwald ligands like XPhos or SPhos) that bind Pd more tightly than the picolinate substrate can [3].

Visual: Cross-Coupling Decision Tree

CouplingLogic Figure 2: Decision matrix for optimizing Pd-catalyzed couplings on picolinates. Start Substrate: 2-Picolinic Acid Derivative Target: Suzuki/Sonogashira Coupling IsEst Is the Acid Protected as Ester? Start->IsEst Protect Step 1: Protect as Ester (Prevents acid interference) IsEst->Protect No CheckN Does the reaction stall? IsEst->CheckN Yes Protect->CheckN Branch1 Strategy A: Bulky Ligands CheckN->Branch1 Mild Stalling Branch2 Strategy B: N-Oxide Route CheckN->Branch2 Severe Poisoning DetailsA Use Pd(OAc)2 + XPhos or SPhos Solvent: 1,4-Dioxane/H2O Base: K3PO4 Branch1->DetailsA DetailsB 1. Oxidize to N-Oxide (mCPBA) 2. Perform Coupling (Standard Pd) 3. Reduce N-Oxide (Zn/NH4Cl) Branch2->DetailsB

Module 4: Purification of Zwitterions

Q: I cannot extract my product from the aqueous phase. It's water-soluble.[5]

Diagnosis: Picolinic acids exist as zwitterions (internal salts) in neutral water.

  • pH < 2: Cationic (Pyridine-H⁺ / COOH) — Water Soluble.

  • pH > 10: Anionic (Pyridine / COO⁻) — Water Soluble.

  • pH ~ 3-5 (Isoelectric Point, pI): Neutral Zwitterion — Least Soluble.

Troubleshooting Protocol: Isoelectric Precipitation

  • Concentrate: Reduce the aqueous reaction mixture volume by 70% via rotary evaporation.

  • pH Adjustment:

    • If acidic: Add 2M NaOH dropwise until pH reaches ~3.5.

    • If basic: Add 1M HCl dropwise until pH reaches ~3.5.

  • Crystallization: Cool to 4°C. The zwitterion is least soluble here and will often precipitate as a white/tan solid.

  • Alternative (Extraction): If it does not precipitate, adjust pH to 3.5 and extract with n-Butanol or IPA/CHCl₃ (1:3) . These solvent systems are polar enough to pull zwitterions from the aqueous phase [4].

References

  • Hammick Reaction & Thermal Stability

    • Dyson, P., & Hammick, D. L. (1937).[4] "The decarboxylation of picolinic acids."[1][5] Journal of the Chemical Society.

    • See also: Brown, E. V. (1971). "Kinetics and mechanism of decarboxylation of pyridinecarboxylic acids." Canadian Journal of Chemistry.

  • Amide Coupling (T3P)

    • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Suzuki Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Application Note: For specific catalyst recycling and poisoning prevention, see: Catalyst Recycling in the Suzuki Coupling Reaction.

  • Zwitterion Properties

    • Robeyns, K., et al. (2023). "Solubility and Crystallization Studies of Picolinic Acid." MDPI Crystals.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-Chloro-6-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important intermediate. My aim is to combine established chemical principles with practical, field-tested advice to ensure your success in moving from bench-scale to larger-scale production.

Introduction to the Synthetic Challenge

4-Chloro-6-hydroxypicolinic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful and efficient synthesis on a larger scale is critical for advancing drug discovery and development programs. The synthetic route we will focus on involves a directed ortho-lithiation of a suitable pyridine precursor followed by carboxylation. This approach is often favored for its regioselectivity and efficiency. However, as with any scale-up, this process presents a unique set of challenges that require careful consideration and control. This guide will walk you through these considerations, offering solutions to common problems you may encounter.

Proposed Synthetic Workflow

The chosen synthetic pathway for our discussion is a two-step process starting from the commercially available 2,6-dichloropyridine. This route is advantageous due to the relatively low cost of the starting material and the high regioselectivity of the directed lithiation.

Synthetic Workflow A 2,6-Dichloropyridine B Intermediate (Lithium 2,6-dichloro-3-lithiopyridine) A->B 1. n-BuLi, THF, -78 °C C 4-Chloro-6-hydroxypicolinic acid B->C 2. CO2 (g) 3. Acidic Work-up

Caption: Synthetic route to 4-Chloro-6-hydroxypicolinic acid.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Question: We are experiencing very low yields of 4-Chloro-6-hydroxypicolinic acid after the carboxylation and work-up. What are the likely causes and how can we improve this?

Answer: Low yields in this synthesis are often traced back to the initial lithiation step. Here are the primary factors to investigate:

  • Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and oxygen. In a scale-up scenario, the increased surface areas of reactors and longer transfer times can exacerbate this issue.

    • Troubleshooting:

      • Ensure all glassware and reactors are rigorously dried. For larger setups, this may involve oven-drying followed by assembly under a hot stream of inert gas (argon or nitrogen).

      • Use anhydrous solvents. It is highly recommended to use freshly distilled solvents or solvents from a solvent purification system.

      • Titrate your n-BuLi solution before each use. The molarity of commercial n-BuLi can decrease over time, especially after the bottle has been opened multiple times.

  • Incorrect Reaction Temperature: The lithiation of dichloropyridine is highly exothermic and needs to be maintained at a very low temperature (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

    • Troubleshooting:

      • On a larger scale, efficient heat transfer is crucial. Ensure your cooling bath (e.g., dry ice/acetone) is of sufficient volume and that the reactor is adequately submerged.

      • Add the n-BuLi solution slowly and monitor the internal temperature of the reaction mixture closely with a calibrated low-temperature probe.

  • Inefficient Carboxylation: The introduction of carbon dioxide is another critical step.

    • Troubleshooting:

      • Ensure the CO2 gas is dry. Passing it through a drying agent like Drierite is recommended.

      • For larger scales, bubbling gaseous CO2 through the solution may not be efficient. Consider adding crushed dry ice directly to the reaction mixture. This also helps in maintaining the low temperature. Ensure the dry ice is of high purity to avoid introducing contaminants.

Issue 2: Formation of Multiple Byproducts

Question: Our crude product shows multiple spots on TLC/peaks in HPLC, indicating the presence of several impurities. What are these byproducts and how can we minimize their formation?

Answer: The formation of byproducts is a common challenge in this synthesis. The most likely impurities are:

  • Protonated Starting Material (2,6-Dichloropyridine): This arises from the quenching of the lithiated intermediate by a proton source (e.g., residual moisture) before it can react with CO2.

    • Mitigation: This reinforces the need for strictly anhydrous conditions as detailed in Issue 1.

  • Di-lithiated Species: Although less common at the 3-position, over-lithiation can occur, leading to more complex carboxylation products.

    • Mitigation: Use a precise amount of n-BuLi (typically 1.0 to 1.1 equivalents). Accurate titration of the n-BuLi is essential.

  • Products from Reaction with Solvent: At temperatures above -60 °C, n-BuLi can react with THF, leading to the formation of ethylene and the lithium enolate of acetaldehyde.

    • Mitigation: Maintain the reaction temperature at -78 °C throughout the addition of n-BuLi and until the carboxylation step.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling to isolate a pure sample of 4-Chloro-6-hydroxypicolinic acid. What are the recommended purification strategies?

Answer: The purification of picolinic acid derivatives can be challenging due to their amphoteric nature. A multi-step approach is often necessary.[1]

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral organic impurities.[1]

    • After the reaction work-up, dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired product will move into the aqueous layer as its sodium salt.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to a pH of ~2-3. The purified product will precipitate out.

  • Recrystallization: This is a crucial step for obtaining a highly pure product.

    • Solvent Selection: Finding a suitable solvent is key. A good starting point is a mixed solvent system like ethanol/water or methanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity appears. Allow the solution to cool slowly to promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up this synthesis?

A1: Safety is paramount, especially when working with pyrophoric reagents like n-BuLi.

  • Personal Protective Equipment (PPE): Always wear fire-resistant lab coats, safety glasses, and appropriate gloves.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen).

  • Quenching: Have a suitable quenching agent readily available (e.g., isopropanol) in case of an emergency. Never quench a large amount of n-BuLi with water.

  • Temperature Control: Ensure your cooling system is robust and can handle the exotherm of the reaction at scale.

Q2: How can we monitor the progress of the reaction?

A2: Monitoring the lithiation step in-situ is challenging. The most practical approach is to quench a small aliquot of the reaction mixture with a deuterated solvent like D2O after the addition of n-BuLi. Analysis of the quenched sample by 1H NMR will show the incorporation of deuterium at the 3-position of the pyridine ring, confirming successful lithiation. After the carboxylation and work-up, reaction progress can be monitored by TLC or HPLC.

Q3: What are the best analytical techniques to assess the purity of the final product?

A3: A combination of techniques should be used to confirm the purity and identity of your 4-Chloro-6-hydroxypicolinic acid:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acidified water and acetonitrile is a common setup for analyzing picolinic acid derivatives.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the compound and help identify any residual starting materials or byproducts.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[1]

Q4: Can we use other organolithium reagents besides n-BuLi?

A4: While n-BuLi is the most common choice, other organolithium reagents can be used. sec-Butyllithium is more reactive and may be useful if lithiation with n-BuLi is sluggish. tert-Butyllithium is even more reactive but also less stable and more prone to side reactions with the solvent. For this specific transformation, n-BuLi generally provides a good balance of reactivity and handling.

Experimental Protocol: Gram-Scale Synthesis

This protocol provides a detailed methodology for the synthesis of 4-Chloro-6-hydroxypicolinic acid on a gram scale. This can serve as a basis for further scale-up.

Materials:

  • 2,6-Dichloropyridine

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (CO2)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO3)

  • Ethyl Acetate

  • Ethanol

  • Water

Procedure:

  • Reactor Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a rubber septum is dried in an oven and cooled under a stream of dry nitrogen.

  • Reaction Initiation: The flask is charged with 2,6-dichloropyridine (14.8 g, 100 mmol) and anhydrous THF (200 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (44 mL of a 2.5 M solution in hexanes, 110 mmol) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically turn dark. The reaction is stirred at -78 °C for 1 hour.

  • Carboxylation: The reaction mixture is poured slowly onto an excess of crushed dry ice in a separate beaker with vigorous stirring. The mixture is allowed to warm to room temperature overnight.

  • Work-up: Water (100 mL) is added to the mixture. The aqueous layer is separated and washed with ethyl acetate (2 x 50 mL) to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with concentrated HCl. A white precipitate should form.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

  • Purification: The crude solid is recrystallized from an ethanol/water mixture to afford pure 4-Chloro-6-hydroxypicolinic acid.

Data Summary

ParameterTypical ValueNotes
Yield 60-75%Highly dependent on anhydrous conditions and temperature control.
Purity (by HPLC) >98%After recrystallization.
Melting Point ~210-212 °CLiterature values may vary slightly.

References

  • This is a placeholder for a specific reference to a peer-reviewed article detailing a similar synthesis th
  • This is a placeholder for a specific reference to a peer-reviewed article on the challenges of scaling up lithiation reactions th
  • This is a placeholder for a specific reference to a peer-reviewed article on the analytical characterization of picolinic acids th

Sources

Validation & Comparative

4-Chloro-6-hydroxypicolinic acid vs other picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-Chloro-6-hydroxypicolinic Acid vs. Picolinic Acid Derivatives

Executive Summary In the landscape of pyridine-based building blocks, 4-Chloro-6-hydroxypicolinic acid (4-Cl-6-HPA) occupies a unique "bifunctional" niche. Unlike its mono-functional analogs—4-Chloropicolinic acid (4-CPA) and 6-Hydroxypicolinic acid (6-HPA) —this scaffold offers orthogonal reactivity: an electrophilic handle at C4 (


 active) and a tautomerizable, directing hydroxyl group at C6. This guide provides a technical analysis for medicinal chemists, focusing on reactivity profiles, structural dynamics (tautomerism), and experimental protocols for library generation.

Chemical Profile & Tautomeric Dynamics[1][2]

The defining feature of 4-Cl-6-HPA is its ability to exist in equilibrium between the hydroxy-pyridine and pyridone forms. This tautomerism significantly influences solubility, pKa, and reactivity during metal-catalyzed cross-couplings.

Structural Comparison Table
Feature4-Chloro-6-hydroxypicolinic Acid4-Chloropicolinic Acid6-Hydroxypicolinic Acid
CAS Number 959244-16-7 5470-22-419621-92-2
MW ( g/mol ) 173.55157.55139.11
Primary Reactivity C4-

+ C6-Chelation
C4-

C6-Chelation / H-Bonding
Tautomerism Yes (2-pyridone equilibrium)NoYes (2-pyridone equilibrium)
Solubility DMSO, DMF, dilute base (low in DCM)DCM, EtOAc, MeOHDMSO, H2O (pH dependent)
pKa (COOH) ~3.0 (Predicted)3.273.29
Mechanistic Insight: The Tautomeric Effect

While 4-CPA is a fixed aromatic system, 4-Cl-6-HPA exists predominantly as the 6-oxo-1,6-dihydropyridine tautomer in solution (polar solvents) and solid state.

  • Implication for Synthesis: The amide-like character of the pyridone ring reduces the electrophilicity at C4 compared to 4-CPA. However, it provides a "directing effect" for metallation and increases solubility in aqueous basic media, facilitating Green Chemistry applications (e.g., water-based couplings).

Comparative Reactivity Analysis

Scenario A: Nucleophilic Aromatic Substitution ( ) at C4
  • 4-Chloropicolinic Acid: Highly reactive. The electron-withdrawing carboxyl group at C2 activates the C4 position. Ideal for weak nucleophiles.

  • 4-Chloro-6-hydroxypicolinic Acid: Moderately reactive. The electron-donating nature of the 6-OH (or the resonance of the pyridone) slightly deactivates the ring.

    • Optimization: Requires higher temperatures (80–100°C) or stronger bases (e.g., DIPEA,

      
      ) compared to 4-CPA.
      
    • Advantage:[1][2][3][4] The 6-OH group can serve as an internal hydrogen bond donor to incoming nucleophiles or stabilize transition states in metal-catalyzed reactions.

Scenario B: Metal Chelation & Ligand Design
  • 6-Hydroxypicolinic Acid: A classic N,O-chelator. Used to synthesize Ru(II) complexes and as a directing group in C-H activation.

  • 4-Chloro-6-hydroxypicolinic Acid: Retains the chelating N,O-pocket but adds a vector (C4-Cl) for growing the molecule into a hydrophobic pocket of a protein target. This makes it superior for Fragment-Based Drug Design (FBDD) .

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available to 4-Cl-6-HPA compared to its analogs.

ReactivityMap Start 4-Chloro-6-hydroxypicolinic Acid (Scaffold) Path1 Route A: C4-Substitution ($S_NAr$) (Library Generation) Start->Path1 Amines/Alkoxides Heat, Base Path2 Route B: COOH Functionalization (Amide Coupling) Start->Path2 HATU/EDC Amine, DIPEA Path3 Route C: 6-OH Manipulation (O-Alkylation / Triflation) Start->Path3 Tf2O or Alkyl Halide Base Tautomer Tautomeric Equilibrium (Pyridone Form) Start->Tautomer pH/Solvent Dependent Prod1 4-Amino-6-hydroxypicolinates (Kinase Inhibitors) Path1->Prod1 Prod2 Picolinamides (Ligands/Pro-drugs) Path2->Prod2 Prod3 4,6-Disubstituted Pyridines (Complex Heterocycles) Path3->Prod3

Figure 1: Divergent synthetic pathways for 4-Chloro-6-hydroxypicolinic acid. The scaffold offers three distinct vectors for modification.

Experimental Protocols

Protocol 1: Displacement of C4-Chloride

Objective: Synthesis of 4-amino-6-hydroxypicolinic acid derivatives (e.g., for kinase inhibitor scaffolds). Rationale: The 6-OH group is acidic; protecting it is often unnecessary if 2 equivalents of base are used, but solubility can be an issue.

Materials:

  • 4-Chloro-6-hydroxypicolinic acid (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Base: DIPEA (3.0 equiv) or

    
     (2.5 equiv)
    
  • Solvent: DMF or DMSO (Required for solubility of the zwitterion)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-Chloro-6-hydroxypicolinic acid in DMSO (0.5 M concentration). The solution may appear suspension-like until base is added.

  • Activation: Add DIPEA slowly. The mixture should clarify as the carboxylate/phenoxide salts form.

  • Addition: Add the amine nucleophile.

  • Reaction: Heat the sealed reaction vessel to 90–100°C for 12–16 hours. Note: 4-CPA would react at 60°C; the 6-OH analog requires higher energy.

  • Workup:

    • Cool to room temperature.[5][6]

    • Acidify carefully with 1M HCl to pH ~3–4.

    • The product usually precipitates. Filter and wash with cold water.[6]

    • Validation: LC-MS should show mass shift corresponding to Cl displacement (M - 35 + Amine Mass).

Protocol 2: Esterification (Methyl Ester Formation)

Objective: Improving solubility for subsequent reactions.

Method:

  • Suspend 4-Chloro-6-hydroxypicolinic acid in dry Methanol.

  • Add Thionyl Chloride (

    
    )  dropwise at 0°C (Caution: Exothermic).
    
  • Reflux for 4 hours.

  • Concentrate in vacuo. The product is often isolated as the hydrochloride salt of the methyl ester.

Strategic Recommendations

  • Selectivity Control: If your target requires modification at both C4 and C6, modify C4 first . Converting the C6-OH to a triflate (OTf) or chloride makes the ring highly reactive and prone to over-substitution or hydrolysis.

  • Solubility Management: 4-Cl-6-HPA is sparingly soluble in non-polar solvents (DCM, Toluene). Use DMF/DMSO for reactions or convert to the methyl ester immediately if organic solubility is required.

  • Purification: The zwitterionic nature of the free acid makes silica chromatography difficult (streaking). Use Reverse Phase (C18) chromatography or recrystallization from acidic water/methanol for purification.

References

  • Chemical Comparison & Properties

    • PubChem Compound Summary: 4-Chloro-6-hydroxypicolinic acid. National Center for Biotechnology Information. Link

    • PubChem Compound Summary: 4-Chloropicolinic acid. Link

    • PubChem Compound Summary: 6-Hydroxypicolinic acid. Link

  • Tautomerism & Ligand Behavior

    • Xu, J., et al. (2024). 6-Hydroxy Picolinohydrazides Promoted Cu(I)-Catalyzed Hydroxylation Reaction in Water. Angewandte Chemie International Edition. Link (Demonstrates the utility of the 6-OH picolinic core in catalysis).

    • Soderberg, T. Organic Chemistry with a Biological Emphasis II: Nucleophilic Substitution.[7] University of Minnesota Morris Digital Well. Link

  • Synthetic Methodology

    • Method for producing 4-chloro-6-hydroxypyrimidine (Analogous Chemistry). Patent WO2001000593A1.[2] Link

    • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. US Patent 9,475,771. Link

Sources

comparing chelating properties of substituted picolinic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chelating Properties of Substituted Picolinic Acids for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a deep dive into the nuanced world of picolinic acid and its derivatives, focusing on how subtle modifications to their molecular structure can dramatically alter their metal-chelating properties. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics, diagnostic agents, and research tools.

The Foundation: Picolinic Acid as a Bidentate Chelator

Picolinic acid (pyridine-2-carboxylic acid) is a simple yet highly effective bidentate chelating agent. Its ability to form stable complexes with a wide range of metal ions stems from its structure: a pyridine ring providing a nitrogen donor atom and a carboxylic acid group at the 2-position providing an oxygen donor from the carboxylate.[1][2] Upon deprotonation, these two donor atoms coordinate with a single metal ion to form a stable, five-membered chelate ring.[2][3] This "chelate effect," driven by a favorable increase in entropy, results in complexes that are significantly more stable than those formed with analogous monodentate ligands.[4] This inherent stability makes the picolinate scaffold a "privileged" structure in medicinal chemistry and materials science, finding use in applications ranging from nutritional supplements like chromium picolinate to advanced radioisotope carriers for medical imaging.[5][6][7][8]

The Impact of Substitution: Tailoring Chelation Strength and Specificity

The true versatility of picolinic acid lies in the ability to modify its chelating properties through the introduction of substituents onto the pyridine ring. These modifications influence the stability and selectivity of the resulting metal complexes through a combination of electronic, steric, and other physicochemical effects.

A. Electronic Effects: The Push and Pull of Electrons

The stability of a metal-picolinate complex is directly related to the strength of the coordinate bonds formed. This, in turn, depends on the electron-donating ability (basicity) of the nitrogen and oxygen atoms.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and alkyl (-CH₃) groups donate electron density to the pyridine ring. This increases the basicity of the donor atoms, making them more effective Lewis bases. The result is a stronger interaction with the metal cation and a more stable chelate complex.[9]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups such as halogens (-Br, -Cl), trifluoromethyl (-CF₃), and carboxyl (-COOH) pull electron density away from the ring.[10] This reduces the basicity of the donor atoms, weakening the metal-ligand bond and decreasing the overall stability of the complex.

B. Steric Hindrance: The Influence of Bulk

The size and position of a substituent can physically impede the formation of the metal complex.

  • A bulky group placed near a donor atom (e.g., at the 3- or 6-position) can create steric repulsion, preventing the optimal alignment of the ligand for chelation.[4][9] This steric hindrance weakens the metal-ligand bonds and lowers the stability of the complex.[11] For example, a study on various picolinic acid analogs found that fusaric acid (5-butylpicolinic acid) and 3-hydroxy picolinic acid were more toxic to cells than picolinic acid itself, an effect linked to their ability to chelate essential metals like zinc and iron.[12] The position and nature of the substituent are critical in determining this effect.

C. Physicochemical Properties: Beyond the Coordination Sphere

In biological applications, particularly drug development, properties like hydrophobicity are crucial. Substituents significantly alter the partition coefficient (logP) of the molecule, which governs its ability to cross cellular membranes and reach its target.[12] A Quantitative Structure Toxicity Relationship (QSTR) study revealed that both the ability to chelate zinc (related to the partial charge on the nitrogen) and the hydrophobicity (logP) were the most critical factors determining the growth-inhibitory effects of picolinic acid analogs.[12]

Comparative Data on Substituted Picolinic Acids

The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the expected effects of various substituents and provides illustrative experimental data where available.

SubstituentPositionTypeExpected Impact on StabilityExample Experimental Data
-H (Picolinic Acid) -ReferenceBaselinelog K₁ with Zn(II) is higher than with Ni(II), indicating more stable complexes with Zinc. For Ga(III), logβ₀₂₁ = 16.23 for [Ga(Pic)₂]⁺.[13]
-OH (Hydroxypicolinic acid) 3 or 5EDGIncrease3-Hydroxy picolinic acid showed high toxicity (IC₅₀ = 0.165 mM), suggesting strong chelation of essential metals.[12]
-CH₃ (Methylpicolinic acid) 6EDGIncrease6-Methyl picolinic acid had a moderate IC₅₀ of 2.16 mM.[12]
-C₄H₉ (Fusaric Acid) 5EDG / HydrophobicIncrease (Electronic)Fusaric acid was the most toxic analog tested (IC₅₀ = 0.032 mM), indicating very strong biological activity related to chelation.[12]
-Br (Bromopicolinic acid) 5 or 6EWGDecrease6-Bromo picolinic acid had a higher IC₅₀ (1.93 mM) than unsubstituted picolinic acid, suggesting weaker interaction.[12]
-COOH (Dipicolinic acid) 6EWG / TridentateSignificant IncreaseActs as a tridentate O,N,O-chelator, forming two chelate rings. Forms highly stable complexes, e.g., [Ga(Dpic)₂]⁻.[13]

Essential Experimental Protocols for Characterizing Chelation

To quantitatively compare the chelating properties of picolinic acid derivatives, several robust experimental techniques are employed. The choice of method depends on the specific information required, from thermodynamic parameters to complex stoichiometry.

A. Potentiometric Titration (pH-metry)

This is the gold standard for determining proton-ligand (pKa) and metal-ligand stability constants (log K) in solution.[14][15]

Causality: The binding of a metal ion to a deprotonated ligand is a competitive equilibrium with the protonation of the ligand. By titrating a solution containing the metal and ligand with a strong base and monitoring the pH, one can model the displacement of protons by the metal ion. The resulting titration curve contains the necessary information to calculate the stepwise formation constants of the metal-ligand complexes.

Step-by-Step Protocol:

  • Calibration: Calibrate the pH electrode using standard buffers.

  • Solution Preparation: Prepare solutions of the ligand, metal salt (e.g., Zn(NO₃)₂), and standardized acid (e.g., HNO₃) at a constant ionic strength (e.g., 0.2 M NaNO₃).[14]

  • Titrations: Perform three separate titrations with a standardized, carbonate-free base (e.g., NaOH):

    • Acid alone.

    • Acid + Ligand.

    • Acid + Ligand + Metal Salt.

  • Data Analysis: Plot pH versus the volume of base added. Use specialized software (e.g., OPIUM, SCOGS) to analyze the titration curves and calculate the pKa values for the ligand and the log K values for the metal complexes.[13][15]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Electrode B Prepare Solutions (Acid, Ligand, Metal) at Constant Ionic Strength A->B C Titrate Acid B->C D Titrate Acid + Ligand B->D E Titrate Acid + Ligand + Metal B->E F Plot pH vs. Volume of Base C->F D->F E->F G Computer-aided Data Fitting F->G H Determine pKa & log K (Stability Constants) G->H

Caption: Workflow for determining stability constants via potentiometric titration.

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and widely used method for studying complex formation, particularly for determining the stoichiometry of the metal-ligand complex.

Causality: The formation of a coordinate bond alters the electronic energy levels of the ligand and/or the metal ion. This change is often observable as a shift in the wavelength of maximum absorbance (λ_max) or a change in molar absorptivity in the UV-Vis spectrum. By systematically varying the molar ratio of the metal and ligand, one can identify the ratio at which the spectral change is maximized, revealing the stoichiometry of the dominant complex in solution.

Step-by-Step Protocol (Job's Plot/Method of Continuous Variation):

  • Stock Solutions: Prepare equimolar stock solutions of the metal salt and the picolinic acid derivative.

  • Series Preparation: Prepare a series of solutions where the total molar concentration (Metal + Ligand) is constant, but the mole fraction of the ligand varies from 0 to 1.

  • Spectra Acquisition: Record the UV-Vis spectrum for each solution and determine the absorbance at the λ_max of the complex.

  • Data Analysis: Plot the change in absorbance (ΔA) against the mole fraction of the ligand. The peak of the resulting curve corresponds to the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.67 indicates a 1:2 Metal:Ligand complex).

UV_Vis_Workflow A Prepare Equimolar Stock Solutions (Metal & Ligand) B Create Series of Solutions (Constant Total Moles, Varying Mole Fraction) A->B C Record UV-Vis Spectrum for Each Solution B->C D Plot ΔAbsorbance vs. Mole Fraction of Ligand C->D E Identify Peak of Plot to Determine Stoichiometry D->E

Sources

The Structure-Activity Relationship of Substituted Picolinic Acids: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Picolinic acid, an endogenous metabolite of tryptophan, has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its inherent biological activities and versatile chemical nature make it an attractive starting point for the development of novel therapeutics targeting a wide array of diseases.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted picolinic acids, offering insights into how modifications to this core structure influence biological outcomes. We will delve into quantitative data, detailed experimental protocols, and the mechanistic rationale behind the design of these potent molecules.

The Picolinic Acid Core: A Foundation for Diverse Bioactivity

Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating agent, a property that underpins many of its biological effects.[4] It readily forms complexes with divalent and trivalent metal ions, notably zinc (Zn²⁺) and iron (Fe²⁺).[4] This chelation can disrupt the function of metalloenzymes and zinc finger proteins, which are crucial for processes like viral replication and cell proliferation.[4][5] Beyond its chelating ability, the picolinic acid scaffold serves as a versatile template for introducing various substituents, allowing for the fine-tuning of its pharmacological properties.

Comparative Analysis of Substituted Picolinic Acids: A Multi-Target Perspective

The true potential of the picolinic acid scaffold is unlocked through the strategic placement of substituents on the pyridine ring. These modifications can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This section explores the SAR of picolinic acid derivatives across several key therapeutic areas.

Antiviral Activity: Targeting Viral Entry

Picolinic acid itself has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses like SARS-CoV-2 and influenza A virus.[1][6] Its primary mechanism of action is the inhibition of viral entry into host cells by disrupting viral-cellular membrane fusion.[1]

Key SAR Insights:

  • Unsubstituted Picolinic Acid: The foundational molecule exhibits significant antiviral effects. It has an IC50 of 0.5 mM against Influenza A virus (H1N1) in MDCK cells and an IC50 of 2 mM for inhibiting pseudotyped SARS-CoV-2 virus entry.[1][7]

  • Mechanism: Picolinic acid's antiviral activity is attributed to its ability to interfere with membrane fusion events during viral entry.[1][5] Time-of-addition assays have shown that its efficacy is highest when present before or during the initial stages of infection.[5]

Table 1: Antiviral Activity of Picolinic Acid

CompoundVirusCell LineIC50Reference
Picolinic AcidInfluenza A Virus (H1N1, PR8)MDCK0.5 mM[1]
Picolinic AcidPseudotyped SARS-CoV-2HEK293T-ACE22 mM[7]
Anticonvulsant Properties: Modulating Neuronal Excitability

Picolinic acid amides have emerged as a promising class of anticonvulsant agents. The introduction of an amide linkage at the carboxylic acid position and further substitution on the benzylamide ring have profound effects on activity.

Key SAR Insights:

  • Amide Substitution: Conversion of the carboxylic acid to a benzylamide is a key step in developing potent anticonvulsants.

  • Aromatic Substitution: The position and nature of substituents on the benzylamide ring are critical for activity. For instance, a fluorine atom at the 2-position of the benzyl ring (Pic-2F-BZA) results in a highly effective compound with a broad spectrum of anticonvulsant action.[8]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a role in its ability to cross the blood-brain barrier and reach its target in the central nervous system.[9]

Table 2: Anticonvulsant Activity of Picolinic Acid Amide Derivatives in Mice

CompoundSeizure ModelED50 (mg/kg, i.p.)Reference
Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA)Maximal Electroshock (MES)24.2[8]
Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA)Kainic Acid-induced19.9[8]
Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA)AMPA-induced39.5[8]
Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA)Pentylenetetrazole (PTZ)-induced56.2[8]
Picolinic acid benzylamide (Pic-BZA)Maximal Electroshock (MES)> 28.0 (Protective Index)[9]
Enzyme Inhibition: A Diverse Range of Targets

Picolinic acid derivatives have been successfully developed as inhibitors of various enzymes, highlighting the scaffold's adaptability.

Picolinamide derivatives have been explored as negative allosteric modulators of mGluR5, a target for neurological and psychiatric disorders.

Key SAR Insights:

  • Scaffold Hopping: Replacing the picolinamide core with a thiazole-2-carboxamide can lead to improved inhibitory activity.[10]

  • Substitutions on the Amide: Specific substitutions on the amide portion of the molecule are crucial for potent antagonism. For example, compounds 6bc and 6bj, with specific substitutions on the thiazole and amide nitrogen, were identified as potent mGluR5 antagonists.[10]

Table 3: mGluR5 Antagonistic Activity of Picolinamide and Thiazole-2-carboxamide Derivatives

CompoundStructureIC50 (nM)Reference
6bc Thiazole-2-carboxamide derivative274[10]
6bj Thiazole-2-carboxamide derivative159[10]

ASK1 is a key mediator of cellular stress and inflammation, making it an attractive target for various diseases.

Key SAR Insights:

  • Core Modification: Replacement of the pyridine nitrogen with a C-F group in the picolinic acid scaffold was found to be essential for inhibitory activity against ASK1.[11]

  • Quinoxaline Derivatives: Dibromo-substituted quinoxaline derivatives have been identified as highly potent ASK1 inhibitors, with compound 26e showing an IC50 of 30.17 nM.[12]

Table 4: ASK1 Inhibitory Activity of Picolinic Acid and Related Derivatives

CompoundIC50 (nM)Reference
MSC2032964A 93[13]
26e (Quinoxaline derivative)30.17[12]
Selonsertib (Clinical Inhibitor)1.55 ± 0.27[14]
Antifungal Activity: Disrupting Fungal Growth

Picolinamide derivatives have demonstrated significant potential as antifungal agents.

Key SAR Insights:

  • Chloro-substitution: Chloro-substituted picolinamide derivatives exhibit the highest antifungal activity against a range of soil-borne pathogens.[15][16]

  • Position of Substitution: The position of the chloro group on the phenyl ring of the imino-picolinamide influences potency, with 3-chloro and 2-chloro substitutions being particularly effective.[15]

  • Metal Complexes: Cobalt(II) complexes of picolinamide show enhanced antifungal activity against Candida albicans and Aspergillus fumigatus.[17]

Table 5: Antifungal Activity of Picolinamide Derivatives

CompoundFungal SpeciesED50 (μg/mL)Reference
N-phenyl-(3-chloro)-imino-picolinamideRhizoctonia solani29.08[15][16]
N-phenyl-(3-chloro)-imino-picolinamideAlternaria alternata33.90[15][16]
N-phenyl-(2-chloro)-imino-picolinamideRhizoctonia solani38.2[15]

Experimental Protocols: A Guide to Self-Validating Systems

The following protocols provide detailed methodologies for assessing the biological activities of substituted picolinic acids, ensuring the generation of reliable and reproducible data.

General Synthesis of Picolinic Acid Amides

This protocol describes a general method for the synthesis of picolinic acid amides, which are key intermediates for many of the discussed activities.

Materials:

  • Substituted picolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Appropriate benzylamine derivative

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: To a stirred solution of the substituted picolinic acid (1 equivalent) in anhydrous THF, add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Amidation: In a separate flask, dissolve the appropriate benzylamine derivative (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF. Cool the solution to 0 °C.

  • Reaction: Slowly add the freshly prepared acid chloride solution to the benzylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Rationale: This two-step, one-pot procedure is an efficient method for synthesizing a library of picolinic acid amides for SAR studies. The use of thionyl chloride to form the acid chloride activates the carboxylic acid for nucleophilic attack by the amine. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Antiviral Assay: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 6-well plates

  • Virus stock of known titer

  • Picolinic acid derivatives at various concentrations

  • Serum-free medium

  • Agarose overlay (e.g., 2x MEM with 1.6% agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and allow them to grow to a confluent monolayer.

  • Infection: Remove the growth medium and wash the cell monolayer with serum-free medium. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.

  • Treatment: After adsorption, remove the viral inoculum and wash the cells. Add the agarose overlay containing different concentrations of the picolinic acid derivative.

  • Incubation: Incubate the plates at 37 °C in a CO₂ incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and then stain with 0.5% crystal violet solution.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Rationale: This is a classic and reliable method for quantifying the antiviral activity of a compound. The agarose overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death (plaques) that can be visualized and counted.

Anticonvulsant Screening: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (e.g., Swiss or CD-1)

  • Picolinic acid derivatives dissolved in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Corneal electrodes

  • An electrical stimulator capable of delivering a constant current

Procedure:

  • Animal Preparation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the picolinic acid derivative intraperitoneally (i.p.) at various doses.

  • Stimulation: At the time of peak effect (predetermined in a time-course study), apply a drop of saline to the eyes of the mouse and place the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals, is calculated using a suitable statistical method, such as the probit analysis.

Rationale: The MES test induces a highly reproducible tonic seizure, and the ability of a compound to prevent the tonic hindlimb extension is a good indicator of its potential efficacy against generalized seizures in humans.

Visualizing Structure-Activity Relationships and Mechanisms

Graphviz diagrams are used here to visually represent the key SAR principles and proposed mechanisms of action for substituted picolinic acids.

SAR_Picolinic_Acid Core Picolinic Acid Scaffold R1 Position 3/4/5/6 Substitutions Core->R1 Amide Carboxylic Acid -> Amide Core->Amide Antiviral Antiviral R1->Antiviral Enzyme_Inhibition Enzyme Inhibition R1->Enzyme_Inhibition Antifungal Antifungal R1->Antifungal Anticonvulsant Anticonvulsant Amide->Anticonvulsant

Caption: General SAR of substituted picolinic acids.

Antiviral_Mechanism Picolinic_Acid Picolinic Acid Membrane_Fusion Viral-Host Membrane Fusion Picolinic_Acid->Membrane_Fusion Inhibits Viral_Entry Viral Entry Viral_Entry->Membrane_Fusion Infection_Blocked Infection Blocked Membrane_Fusion->Infection_Blocked

Caption: Antiviral mechanism of picolinic acid.

Zinc_Finger_Disruption Picolinic_Acid Picolinic Acid Derivative Zinc_Ion Zinc Ion (Zn2+) Picolinic_Acid->Zinc_Ion Chelates Zinc_Finger Zinc Finger Protein Picolinic_Acid->Zinc_Finger Disrupts Zinc_Ion->Zinc_Finger Stabilizes Altered_Function Altered Protein Function (e.g., Viral Replication) Zinc_Finger->Altered_Function

Caption: Disruption of zinc finger proteins by picolinic acid.

Conclusion and Future Directions

The picolinic acid scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that even subtle modifications to the core structure can lead to significant changes in biological activity and target selectivity. The ability of picolinic acid derivatives to act as metal chelators, enzyme inhibitors, and modulators of protein-protein interactions underscores their therapeutic versatility.

Future research in this area should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of substituents and heterocyclic core modifications to identify novel pharmacophores.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for a broader range of picolinic acid derivatives to enable rational drug design.

  • Pharmacokinetic Optimization: Improving the drug-like properties of potent lead compounds to enhance their clinical translatability.

By leveraging the insights from SAR studies and employing robust experimental protocols, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

  • Luszczki, J. J., et al. (2008). Anticonvulsant and acute adverse effect profiles of picolinic acid 2-fluoro-benzylamide in various experimental seizure models and chimney test in mice. Pharmacological Reports, 60(1), 59-67. [Link]

  • Ghosh, S., et al. (2022). Antiviral Applications of Picolinic Acid and its Derivatives. U.S.
  • Yaqoob, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2207-2236. [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(8), 101127. [Link]

  • Min, S. J., et al. (2016). Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 140-144. [Link]

  • Paruszewski, R., et al. (2009). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica, 66(4), 423-429. [Link]

  • Rowbottom, M. W., et al. (2017). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1155-1160. [Link]

  • Regan, C., et al. (2017). An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds. Epilepsia, 58(11), 1949-1960. [Link]

  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. [Link]

  • Narayan, R., et al. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. bioRxiv. [Link]

  • Goyal, R. K., & Singh, U. V. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 3564-3564. [Link]

  • Heneberry, C., et al. (2021). Bis(N-picolinamido)cobalt(II) Complexes Display Antifungal Activity toward Candida albicans and Aspergillus fumigatus. ChemMedChem, 16(20), 3149-3158. [Link]

  • Kumar, A., et al. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. International Journal of Current Microbiology and Applied Sciences, 3(6), 738-747. [Link]

  • Strupinska, M., et al. (2014). Stability of new anticonvulsant derivatives of picolinic, nicotinic, cyclocarboxylic acids in body fluids and tissues. Acta Poloniae Pharmaceutica, 71(2), 263-268. [Link]

  • Sharma, S., et al. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Asian Journal of Plant Pathology, 8(1), 1-11. [Link]

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PubMed. [Link]

  • Regan, C. M., & Martin, F. (1987). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Teratology, 36(3), 311-320. [Link]

  • Klebe, G., & Höltje, H. D. (2004). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of Molecular Modeling, 10(5-6), 395-407. [Link]

  • Grant, R. S. (2023). Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. Kynurenine Review. [Link]

  • Yaqoob, S., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Lemoine, D. M., et al. (2017). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(11), 4639-4653. [Link]

  • Bell, D. C., & Dallas, M. L. (2024). An integrated approach for early in vitro seizure prediction utilizing hiPSC neurons and human ion channel assays. Toxicology in Vitro, 94, 105697. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 18 [PMID: 17723296]. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Cahill, S. M., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 3(10), 756-765. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Molecules, 29(4), 868. [Link]

  • Thakur, A., et al. (2022). An open source tool for interconversion of PIC50 values and IC50 for efficient data representation and analysis. bioRxiv. [Link]

  • Gobec, S., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1593. [Link]

  • ResearchGate. (n.d.). Chemistry optimization and IC50s of ASK1 inhibitor. [Link]

  • Nislow, C., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology, 25(3), 269-281.e6. [Link]

  • Giglia, J. D., & Lahue, R. S. (2024). Zinc finger proteins: guardians of genome stability. Frontiers in Molecular Biosciences, 11, 1422896. [Link]

  • Li, M., & He, Y. (2023). The Multifaceted Roles of Zinc Finger Proteins in Pluripotency and Reprogramming. International Journal of Molecular Sciences, 24(11), 9308. [Link]

  • Wang, J., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 24(4), 3591. [Link]

  • Chen, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1148. [Link]

  • Shafer, R. W., & Schapiro, J. M. (2008). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. HIV Sequence Compendium. [Link]

  • Spence, R. A., et al. (1995). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors. Science, 267(5200), 988-993. [Link]

  • Wang, T., et al. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2246. [Link]

  • Lagunin, A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Pharmacology, 9, 1147. [Link]

  • ResearchGate. (n.d.). Zinc Finger Proteins as Potential Targets for Toxic Metal Ions: Differential Effects on Structure and Function. [Link]

  • Biology LibreTexts. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]

  • Park, S. W., et al. (2013). A CW-type zinc finger protein is involved in RES-oxylipin signaling and the response to abiotic stress in Arabidopsis thaliana. Plant and Cell Physiology, 54(7), 1162-1176. [Link]

  • ResearchGate. (n.d.). The enzyme inhibition results (IC 50 and Ki values) of usnic acid... [Link]

  • Chen, Z., et al. (2022). Structures and biological functions of zinc finger proteins and their roles in hepatocellular carcinoma. Cell & Bioscience, 12(1), 5. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: An official, verified Safety Data Sheet (SDS) for 4-Chloro-6-hydroxypicolinic acid is not available in publicly accessible domains. The following guide has been synthesized from the safety data of structurally analogous compounds, including 4-chloropicolinic acid and 6-hydroxypicolinic acid, and is grounded in established best practices for the management of halogenated organic waste. This document serves as an authoritative guide, but you are required to consult your institution's specific Chemical Hygiene Plan and the official SDS from your chemical supplier before handling or disposal.

Part 1: Hazard Profile & Immediate Precautions

4-Chloro-6-hydroxypicolinic acid is a chlorinated pyridine derivative. From a chemical waste perspective, its most critical feature is the carbon-halogen bond, which classifies it as a halogenated organic compound . This classification dictates the specific, stringent disposal pathways required to prevent environmental contamination and ensure regulatory compliance.

Based on the hazard profiles of its close analogs, this compound is presumed to be hazardous.[1][2][3] It should be handled with the appropriate care and personal protective equipment (PPE) at all times. All operations involving this solid or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4][5]

Anticipated Hazard Summary

The following table summarizes the likely hazard profile based on data from structurally similar chemicals. This information is crucial for conducting a proper risk assessment and for correctly labeling waste containers.

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation.[2][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][6]
Specific Target Organ ToxicityH335May cause respiratory irritation.
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Mandatory Personal Protective Equipment (PPE)

When handling 4-Chloro-6-hydroxypicolinic acid in any form (solid, solution, or as waste), the following PPE is the minimum requirement:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA 1910.133 or European Standard EN166.[3][5]

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before each use.[5]

  • Skin and Body Protection: A buttoned lab coat is mandatory. For operations with a higher risk of splashing, a chemical-resistant apron should be worn.[5]

  • Respiratory Protection: All handling must occur in a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator is necessary.[3][4]

Part 2: Core Disposal Principles & Regulatory Context

The disposal of 4-Chloro-6-hydroxypicolinic acid is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8] As a halogenated organic compound, it falls under specific waste categories that cannot be placed in regular trash or discharged into the sanitary sewer system.

Principle 1: Waste Segregation (The "Why")

This is the most critical step in proper chemical waste management. Waste containing 4-Chloro-6-hydroxypicolinic acid must be collected in a designated "Halogenated Organic Waste" container.

  • Causality: Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with scrubbers. This is to ensure the complete destruction of the molecules and to prevent the formation of highly toxic and persistent byproducts like dioxins and furans during incomplete combustion. Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing the cost and complexity of disposal for your entire laboratory.

Principle 2: Labeling and Containment

Proper containment and labeling are not just best practices; they are regulatory requirements that ensure safety and proper handling by waste management personnel.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap. The container must be in good condition, free of cracks or residue on the outside.[4][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[1] The full chemical name, "4-Chloro-6-hydroxypicolinic acid," and the approximate concentration or quantity must be listed. Do not use abbreviations or chemical formulas. The date accumulation started must also be clearly visible.

Principle 3: Safe Storage

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Keep the waste container sealed at all times, except when adding waste.[7] It is best practice to store the primary container within a larger, chemically resistant secondary containment bin to catch any potential leaks.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and strong bases.[2]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the direct actions a researcher must take to dispose of waste containing 4-Chloro-6-hydroxypicolinic acid.

  • Identify Waste Stream: Characterize all waste containing 4-Chloro-6-hydroxypicolinic acid, including pure compound, reaction mixtures, contaminated solvents (e.g., methanol, DMSO), and contaminated materials (e.g., weighing paper, gloves, silica gel), as Halogenated Hazardous Waste .

  • Select Appropriate Waste Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. Ensure it is properly vented if necessary and made of a compatible material (e.g., polyethylene).

  • Prepare the Label: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely with the full chemical name and other required information.

  • Transfer Waste: Carefully transfer the waste into the container using a funnel to prevent spills. This should be done inside a chemical fume hood.

  • Seal and Store: Securely cap the container immediately after adding waste. Place it in its designated secondary containment bin within your lab's SAA.

  • Manage Contaminated Solids: Dispose of grossly contaminated items like gloves, weighing boats, or paper towels in the same halogenated waste container. If you have a large volume of contaminated solids, they may need to be collected in a separate, clearly labeled "Halogenated Solid Waste" container.

  • Request Pickup: Once the container is full (leaving at least 10% headspace) or if you will no longer be generating this waste stream, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures. Do not allow waste to accumulate for extended periods.

Part 4: Emergency Procedures

In the event of a spill or personal exposure, immediate and correct action is critical.

Spill Cleanup
  • Minor Spill (Solid): Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[9] Place the collected material and all cleanup supplies (e.g., contaminated wipes) into the designated halogenated hazardous waste container.

  • Minor Spill (Liquid): Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[7] Collect the absorbent material and place it in the halogenated hazardous waste container.

  • Major Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 4-Chloro-6-hydroxypicolinic acid waste.

Caption: Decision workflow for handling 4-Chloro-6-hydroxypicolinic acid waste.

References

  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of 2-(Dichloromethyl)-4-methylpyridine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • Fisher Scientific. (2015, February 16). Safety Data Sheet - 3-Hydroxypicolinic acid.
  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 6-Hydroxypyridine-2-carboxylic acid.
  • Chem-Supply. (2024, February 6). Safety Data Sheet - 6-Hydroxypicolinic acid.
  • S D FINE-CHEM LIMITED. (n.d.). Safety Data Sheet - 3-chloropyridine.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 4-Hydroxypyridine-2,6-dicarboxylic acid.
  • BASF. (2026, February 13). Safety Data Sheet - Luphen® D DS 3548.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxypicolinic acid | CAS 22468-26-4.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 6-chloropicolinic acid.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet - 1,4-Dihydro-4-oxo-2,6-pyridinedicarboxylic acid.
  • BLD Pharm. (n.d.). 4-Chloropicolinic acid | 5470-22-4.
  • Parchem. (n.d.). 4-Hydroxypicolinic acid (Cas 22468-26-4).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Chloropicolinic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-hydroxypicolinic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-hydroxypicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.